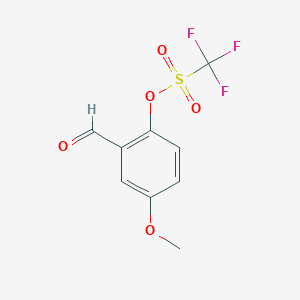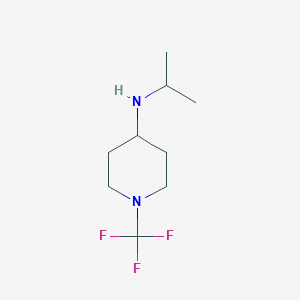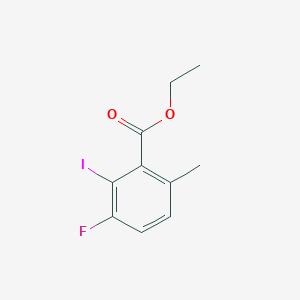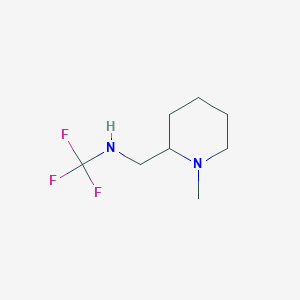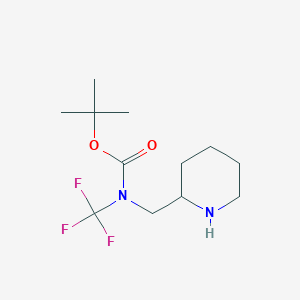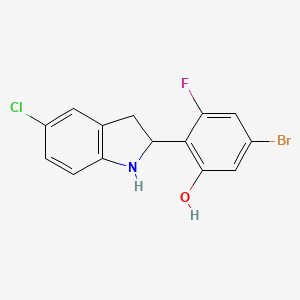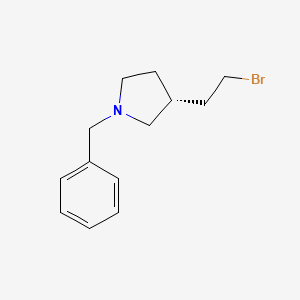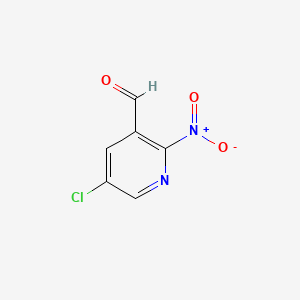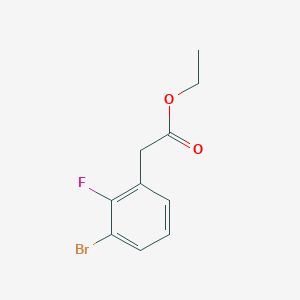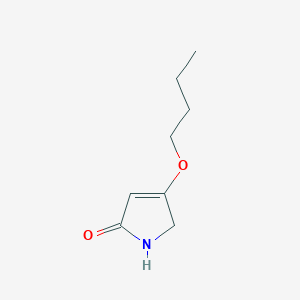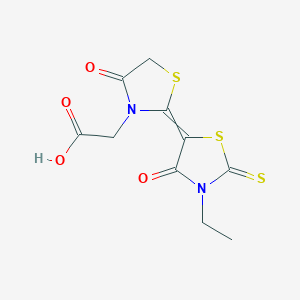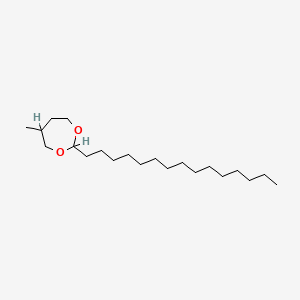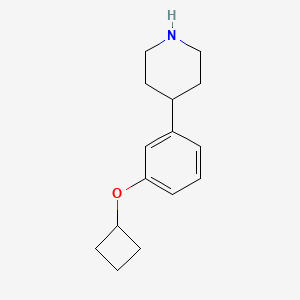
4-(3-Cyclobutoxyphenyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Cyclobutoxyphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of a cyclobutoxy group attached to a phenyl ring, which is further connected to a piperidine ring. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: One common method is the [3+3] cycloaddition reaction, which is a vital strategy for the synthesis of piperidine derivatives . This method involves the reaction of a suitable diene with a dienophile under controlled conditions to form the piperidine ring.
Industrial Production Methods: Industrial production of piperidine derivatives often involves multicomponent reactions, which are efficient and cost-effective. These reactions include processes such as Knoevenagel condensation, Michael addition, and Mannich reactions . The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions: 4-(3-Cyclobutoxyphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
4-(3-Cyclobutoxyphenyl)piperidine has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 4-(3-Cyclobutoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to regulate signaling pathways such as NF-κB and PI3k/Akt, which are involved in cancer progression . The compound may also induce apoptosis through the activation of caspase-dependent pathways .
類似化合物との比較
Evodiamine: Another piperidine alkaloid with antiproliferative effects on cancer cells.
Matrine: A piperidine-based compound with anti-inflammatory and anticancer activities.
Uniqueness: 4-(3-Cyclobutoxyphenyl)piperidine is unique due to the presence of the cyclobutoxy group, which may confer distinct chemical and biological properties compared to other piperidine derivatives. This structural feature may enhance its potential as a therapeutic agent or a chemical intermediate in various applications.
特性
分子式 |
C15H21NO |
|---|---|
分子量 |
231.33 g/mol |
IUPAC名 |
4-(3-cyclobutyloxyphenyl)piperidine |
InChI |
InChI=1S/C15H21NO/c1-3-13(12-7-9-16-10-8-12)11-15(6-1)17-14-4-2-5-14/h1,3,6,11-12,14,16H,2,4-5,7-10H2 |
InChIキー |
LAJCXTCZRVGSGP-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)OC2=CC=CC(=C2)C3CCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


